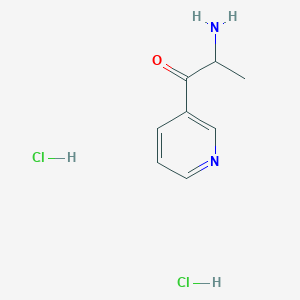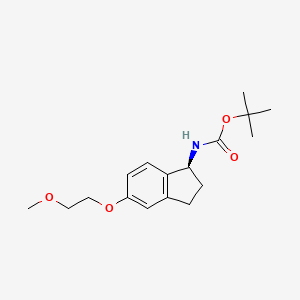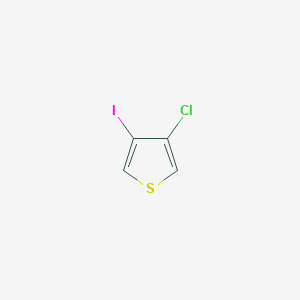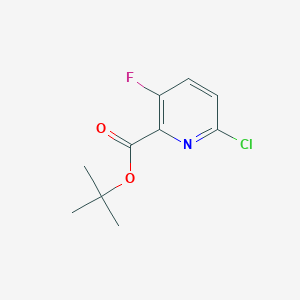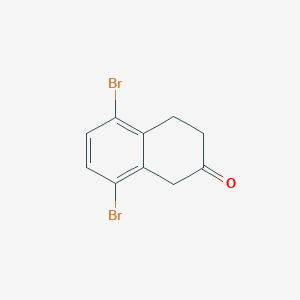
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions and a ketone group at the 2nd position of the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of 3,4-dihydronaphthalen-2(1H)-one. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.
化学反应分析
Types of Reactions
Oxidation: 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-naphthoquinones.
Reduction: Formation of 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
科学研究应用
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
作用机制
The mechanism of action of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 5,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Diiodo-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
Comparison
Compared to its halogenated analogs, 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one exhibits unique reactivity due to the size and electronegativity of the bromine atoms. Bromine atoms are larger and less electronegative than chlorine and fluorine, which affects the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications where other halogenated analogs may not be as effective.
属性
分子式 |
C10H8Br2O |
|---|---|
分子量 |
303.98 g/mol |
IUPAC 名称 |
5,8-dibromo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Br2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChI 键 |
RKJQLPYRJYMLNW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2CC1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


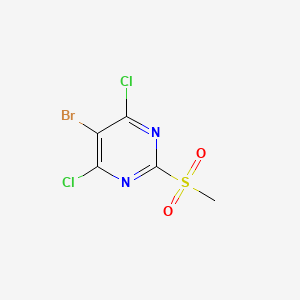
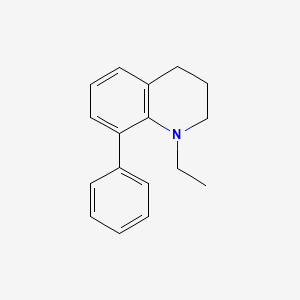
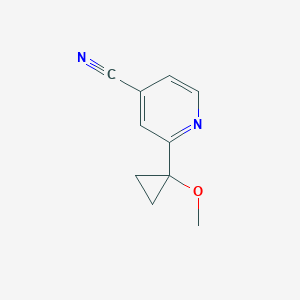

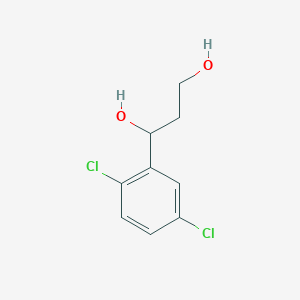
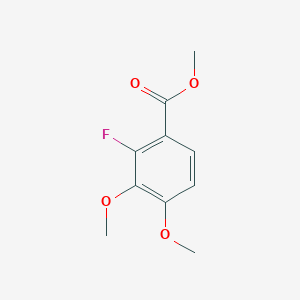

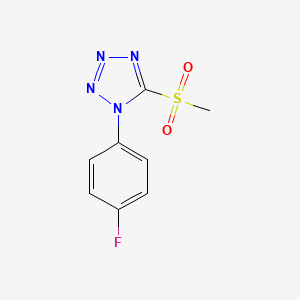
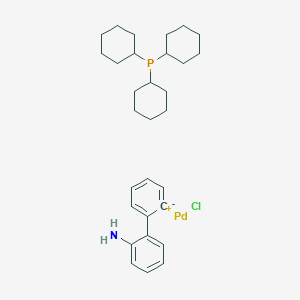
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
